molecular formula C20H19ClN6 B2359639 N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946348-16-9

N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2359639
CAS No.: 946348-16-9
M. Wt: 378.86
InChI Key: RZKFTVAXVFQORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the N4 position and a propyl group at the N6 position. Its structure includes a fused pyrazole-pyrimidine core, which confers rigidity and enables interactions with biological targets. Key spectroscopic data (e.g., ¹H NMR and ¹³C NMR) for related compounds suggest distinct electronic environments influenced by substituents, as evidenced by chemical shifts in aromatic and amine regions .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H2,22,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKFTVAXVFQORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Chlorination and Amination Strategy

Synthesis of 4,6-Dichloro-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine

The foundational intermediate for this route is 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 5 in). Chlorination of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (Compound 4 ) is achieved using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux (110°C, 6–8 hours). The dichloro derivative serves as a versatile scaffold for subsequent substitutions.

Stepwise Amination at N4 and N6 Positions

N4 Substitution with 4-Chloroaniline

Stirring the dichloro intermediate with 4-chloroaniline in anhydrous dichloromethane (DCM) at room temperature for 12 hours yields 4-chloro-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Compound 6 in). Excess triethylamine (TEA) is used to scavenge HCl, with yields ranging from 75–85%.

N6 Substitution with Propylamine

The remaining chloro group at position 6 is displaced by refluxing the monochloro intermediate with propylamine in ethanol (80°C, 8 hours). This step affords the target compound in 70–78% yield after recrystallization from methanol.

Key Data:

  • IR (KBr): 3444 cm⁻¹ (N–H stretch), 1593 cm⁻¹ (C=N).
  • 1H NMR (DMSO-d6): δ 8.24 (s, 1H, pyrimidine-H), 7.68–7.12 (m, 9H, aromatic), 3.45 (t, 2H, –CH2–NH–), 1.72–1.25 (m, 4H, propyl chain).

Hydrazine-Mediated Cyclocondensation

Preparation of 4-Hydrazinyl Intermediate

Hydrazinolysis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate in ethanol (reflux, 6 hours) generates 4-hydrazinyl-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 10 in). This intermediate enables selective functionalization via Schiff base formation.

Condensation with Propionaldehyde

Reacting the hydrazinyl derivative with propionaldehyde in glacial acetic acid (reflux, 12 hours) produces a hydrazone, which is subsequently reduced using sodium borohydride (NaBH4) to yield the propylamine-substituted product. This method achieves 65–70% yield but requires rigorous purification to remove byproducts.

Analytical Validation:

  • HRMS (ESI): m/z 379.1325 [M+H]+ (calculated for C20H19ClN6: 379.1328).
  • 13C NMR: δ 158.9 (C4), 152.3 (C6), 135.2–114.7 (aromatic carbons), 45.8 (–CH2–NH–).

One-Pot Multi-Component Synthesis

Four-Component Reaction Pathway

An efficient one-pot strategy involves condensing phenylhydrazine , methylenemalononitrile , 4-chlorobenzaldehyde , and propylamine in methanol under basic conditions (K2CO3, 60°C, 24 hours). This method bypasses intermediate isolation, achieving 60–65% yield.

Reaction Optimization:

  • Solvent: DMF or ethanol.
  • Catalyst: Sodium methoxide enhances cyclization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Sequential Amination 78 98 High regioselectivity, scalable Lengthy (2–3 days)
Hydrazine Route 70 95 Versatile for N6 modification Byproduct formation
One-Pot Synthesis 65 90 Time-efficient, fewer steps Lower yield, solvent sensitivity

Mechanistic Insights and Regiochemical Control

The electronic nature of the pyrazolo[3,4-d]pyrimidine core dictates substitution patterns. The C4 position is more electrophilic due to adjacency to the electron-withdrawing pyrimidine nitrogen, facilitating nucleophilic attack by 4-chloroaniline. Subsequent substitution at C6 occurs under milder conditions due to reduced steric hindrance. Computational studies (DFT) confirm that the N4–Cl bond is more polarized than N6–Cl, rationalizing the stepwise reactivity.

Industrial-Scale Considerations

For bulk synthesis, the sequential amination method is preferred due to reproducibility. Key parameters include:

  • Chlorination: Use of PCl5/POCl3 at 110°C for complete conversion.
  • Amination: Stoichiometric excess of amines (1.2 equivalents) to drive reactions to completion.
  • Purification: Column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol.

Chemical Reactions Analysis

N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Biological Activities

1. Cancer Treatment

The compound exhibits strong inhibitory effects on specific protein kinases that are crucial for cancer cell proliferation. It primarily targets the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The mechanism of action involves binding to the active site of these kinases, leading to:

  • Inhibition of kinase activity : This results in cell cycle arrest and apoptosis in cancer cells.
  • Molecular docking studies : Simulations show favorable interactions with cyclin-dependent kinase 2 (CDK2), confirming its potential as a therapeutic agent against cancers driven by aberrant kinase activity.

2. Antibacterial and Antiparasitic Activities

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines, including the target compound, possess antibacterial and antiparasitic properties. These derivatives have been synthesized and evaluated for their efficacy against various bacterial strains and parasitic infections .

Synthesis Pathways

The synthesis of N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves several steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core : This is achieved through condensation reactions involving appropriate hydrazines and carbonyl compounds.
  • Substitution reactions : The introduction of the chlorophenyl and propyl groups occurs via electrophilic aromatic substitution techniques.
  • Purification and characterization : The final product is purified using chromatography and characterized through spectroscopic methods such as NMR and mass spectrometry.

Case Studies

Several case studies have documented the effectiveness of this compound in inhibiting cancer cell lines:

  • Study on Glioblastoma : A derivative exhibited potent inhibitory effects against glioblastoma stem cells while showing reduced cytotoxicity towards non-cancerous cells. This selectivity highlights its potential as a targeted therapy .
  • Kinase Inhibition Profile : A comprehensive screening against 139 purified kinases revealed low micromolar activity against key oncogenic pathways involved in glioma malignancy. The findings suggest that this compound could be developed into a novel therapeutic agent for treating aggressive brain tumors .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases, such as CDK2. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the kinase active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, highlighting variations in substituents and physicochemical properties:

Compound Name Substituents (N4, N6) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
This compound 4-chlorophenyl, propyl C20H18ClN6 377.85 NMR shifts: H-6 at 8.27 ppm, NH at 8.80–12.90 ppm
N4-(4-Ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-ethoxyphenyl, propyl C21H23N6O 375.45 Enhanced solubility due to ethoxy group
N4-(3-Fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-fluorophenyl, propyl C20H17FN6 360.38 Fluorine-induced electronic effects on binding
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-chloro-4-methylphenyl, ethyl C15H17ClN6 316.79 Water solubility: 0.5 µg/mL (pH 7.4)
N4,N6-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine isopropyl, isopropyl C17H22N6 310.40 Steric hindrance from branched alkyl groups

Key Observations:

Substituent Effects on Solubility :

  • The 4-ethoxyphenyl analog (C21H23N6O) exhibits improved solubility compared to the 4-chlorophenyl derivative, attributed to the polar ethoxy group .
  • The 3-chloro-4-methylphenyl derivative (C15H17ClN6) has low aqueous solubility (0.5 µg/mL), likely due to hydrophobicity from the methyl group .

Bulky isopropyl groups in the bis-isopropyl analog (C17H22N6) introduce steric hindrance, which may reduce binding affinity but improve metabolic stability .

Spectroscopic Trends :

  • In the 4-chlorophenyl derivative, the H-6 proton resonates at 8.27 ppm, while NH protons appear between 8.80–12.90 ppm, reflecting strong deshielding from the pyrimidine core and hydrogen bonding .
  • Substitution with electron-withdrawing groups (e.g., Cl, F) shifts aromatic protons upfield compared to electron-donating groups (e.g., OCH3) .

Biological Activity

N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H19ClN6 and a molecular weight of approximately 378.9 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl group and a propyl substituent, which contribute to its unique biological interactions.

This compound primarily functions as an inhibitor of protein kinases , which are pivotal in regulating cell proliferation and survival. The compound exhibits significant inhibitory activity against several key kinases involved in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR) : The compound's derivatives have shown effectiveness in inhibiting EGFR, a critical target in various cancers.
  • Cyclin-dependent Kinase 2 (CDK2) : Molecular docking studies indicate that this compound binds favorably to CDK2's active site, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
HCT116 (Colorectal)22.7High
HepG2 (Liver)35.0Moderate
MCF-7 (Breast)40.75High

These values indicate that the compound exhibits potent antiproliferative activity while maintaining selectivity towards cancer cells over normal cells .

Case Studies

  • Colorectal Carcinoma Study : The compound demonstrated significant cytotoxicity against HCT116 cells with an IC50 value of approximately 22.7 µM. The mechanism was attributed to its ability to induce apoptosis via kinase inhibition .
  • Breast Cancer Research : In studies involving MCF-7 cells, the compound showed an IC50 of 40.75 µM, suggesting potential for therapeutic use in breast cancer treatment. The selectivity index indicates minimal toxicity towards non-cancerous WI38 cells .

Structure-Activity Relationships

The unique combination of substituents in this compound enhances its binding affinity for target kinases while minimizing off-target effects. Comparative analysis with similar compounds highlights the importance of the chlorophenyl group for hydrophobic interactions within enzyme active sites:

Compound NameStructural FeaturesBiological Activity
N4-(3-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineSimilar pyrazolo structure; different halogen substitutionEGFR inhibition
N-(phenyl)-N'-(propyl)-pyrazolo[3,4-d]pyrimidin-4,6-diaminesVariation in alkyl groupsPotential anticancer activity

This table illustrates how modifications in substituents can lead to variations in biological activity and selectivity against specific kinases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. To improve yields, consider microwave-assisted synthesis (reduces reaction time by ~30%) or continuous flow chemistry (enhances reproducibility) . Green chemistry principles, such as using biodegradable solvents (e.g., cyclopentyl methyl ether) or catalyst recycling, can minimize waste . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validation by HPLC (C18 column, UV detection at 254 nm) ensures >95% purity .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

  • Methodological Answer : Use X-ray crystallography to resolve the 3D conformation of the pyrazolo[3,4-d]pyrimidine core and substituent orientations . Complement with NMR spectroscopy:

  • ¹H NMR : Analyze aromatic protons (δ 7.2–8.5 ppm) and propyl chain protons (δ 0.9–1.6 ppm).
  • ¹³C NMR : Confirm carbonyl (δ ~160 ppm) and chlorophenyl carbons (δ ~125–140 ppm) .
    • For dynamic stereochemical analysis, employ variable-temperature NMR or circular dichroism (CD) spectroscopy if chirality is suspected .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits. For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations via nonlinear regression . Include positive controls (e.g., imatinib for kinases) and validate results with dose-response curves (three independent replicates) .

Advanced Research Questions

Q. How can contradictory data on kinase inhibition potency across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:

  • Use consistent ATP levels (1 mM for competitive inhibitors).
  • Validate target engagement via cellular thermal shift assays (CETSA) .
  • Perform molecular docking (AutoDock Vina) to compare binding poses with known inhibitors (e.g., staurosporine) and identify key residues (e.g., hinge region interactions) .

Q. What strategies enhance selectivity for specific kinase isoforms (e.g., CDK2 vs. CDK4)?

  • Methodological Answer :

  • Structural Optimization : Introduce bulky substituents (e.g., tert-butyl) at N6 to exploit hydrophobic pockets in CDK2’s ATP-binding site .
  • Proteome-wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and adjust substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
  • Molecular Dynamics Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) to prioritize derivatives with sustained interactions .

Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition (e.g., avoid methylenedioxy groups) .
  • QSAR Modeling : Train models on pyrazolo[3,4-d]pyrimidine datasets (IC₅₀ vs. descriptors like polar surface area) to prioritize synthetic targets .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for proposed derivatives (ΔΔG < 1 kcal/mol indicates viability) .

Q. What experimental designs address variability in anticancer activity across cell lines?

  • Methodological Answer :

  • Factorial Design : Test combinations of substituents (e.g., propyl vs. butyl at N6) and cell lines (e.g., p53-wildtype vs. mutant) to identify structure-activity trends .
  • Transcriptomics : Profile responsive vs. resistant cells via RNA-seq to link activity to pathways (e.g., apoptosis genes like BAX) .
  • Mechanistic Validation : Use siRNA knockdown of suspected targets (e.g., CDK2) to confirm on-mechanism activity .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Solubility Optimization : Use PEGylated formulations or co-solvents (e.g., DMSO/Cremophor EL) to enhance bioavailability .
  • Metabolite Identification : Perform LC-MS/MS on plasma samples to detect inactive metabolites (e.g., hydroxylation at propyl chain) .
  • Pharmacodynamic Markers : Measure target modulation in tumors (e.g., phospho-Rb levels for CDK inhibitors) to confirm engagement .

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Methodological Answer :

  • Bootstrap Analysis : Resample IC₅₀ data (n=3) to calculate 95% confidence intervals .
  • Grubbs’ Test : Identify and exclude outliers (α=0.05) in replicate experiments .
  • Mann-Whitney U Test : Compare median IC₅₀ values across cell lines to assess significance (p<0.05) .

Methodological Resources

  • Synthesis Optimization : Microwave reactors (CEM Discover) for rapid screening .
  • Data Analysis : GraphPad Prism for dose-response curves; PyMOL for docking visualization .
  • Computational Tools : Schrödinger Suite for FEP; SwissADME for ADMET .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.